molecular formula C27H20N4OS B12021439 (2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile

(2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile

Cat. No.: B12021439
M. Wt: 448.5 g/mol
InChI Key: ZPIFAZGXMGNUHA-CYVLTUHYSA-N
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Description

(2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile is a complex organic compound that features a benzothiazole ring, a pyrazole ring, and a propenenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzothiazole-2-amine with 3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a base, followed by the addition of a nitrile group under controlled conditions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NaOH, NH3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are investigated to understand its potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, photonics, and catalysis.

Mechanism of Action

The mechanism of action of (2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile
  • (2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile

Uniqueness

Compared to similar compounds, (2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile exhibits unique chemical properties due to the presence of the methoxy and methyl groups on the phenyl ring. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct and valuable molecule for research and industrial applications.

Properties

Molecular Formula

C27H20N4OS

Molecular Weight

448.5 g/mol

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-methoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile

InChI

InChI=1S/C27H20N4OS/c1-18-14-22(32-2)12-13-23(18)26-20(17-31(30-26)21-8-4-3-5-9-21)15-19(16-28)27-29-24-10-6-7-11-25(24)33-27/h3-15,17H,1-2H3/b19-15-

InChI Key

ZPIFAZGXMGNUHA-CYVLTUHYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4S3)C5=CC=CC=C5

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5

Origin of Product

United States

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